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molecular formula C6H6BrNO B057719 2-Bromopyridine-4-methanol CAS No. 118289-16-0

2-Bromopyridine-4-methanol

Cat. No. B057719
M. Wt: 188.02 g/mol
InChI Key: IQNUGAFIKDRYRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07148357B2

Procedure details

30.2 ml (295 mmol) of triethylamine is added to 56.5 g (280 mmol) of 2-bromo-isonicotinic acid in 1.2 l of THF. Then, it is cooled to −10° C. and mixed drop by drop with 38.2 ml (295 mmol) of isobutyl chloroformate. After stirring has been continued for one hour at −10° C., it is cooled to −70° C. and mixed drop by drop with 590 ml (590 mmol) of LiAlH4 solution (1 M in THF). After stirring is continued for one hour at −70° C., it is allowed to reach −40° C. 600 ml of 50% acetic acid is added. It is stirred overnight at room temperature. The insoluble components are suctioned off, and the filtrate is concentrated by evaporation. The residue is purified on silica gel with hexane and hexane/ethyl acetate 1:1. 28.0 g of white solidifying oil accumulates.
Quantity
30.2 mL
Type
reactant
Reaction Step One
Quantity
56.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
38.2 mL
Type
reactant
Reaction Step Two
Quantity
590 mL
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[Br:8][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][N:17]=1)[C:12](O)=[O:13].ClC(OCC(C)C)=O.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1.C(O)(=O)C>[Br:8][C:9]1[CH:10]=[C:11]([CH2:12][OH:13])[CH:15]=[CH:16][N:17]=1 |f:3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
30.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
56.5 g
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=CN1
Name
Quantity
1.2 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
38.2 mL
Type
reactant
Smiles
ClC(=O)OCC(C)C
Step Three
Name
Quantity
590 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Four
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
it is cooled to −70° C.
STIRRING
Type
STIRRING
Details
After stirring
WAIT
Type
WAIT
Details
is continued for one hour at −70° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to reach −40° C
STIRRING
Type
STIRRING
Details
It is stirred overnight at room temperature
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
The residue is purified on silica gel with hexane and hexane/ethyl acetate 1:1

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC1=NC=CC(=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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